2,4-Dihexyloxybenzeneboronic acid
Overview
Description
2,4-Dihexyloxybenzeneboronic acid is a chemical compound with the molecular formula C18H31BO4 and a molecular weight of 322.25 . It is also known as (2,4-bis(hexyloxy)phenyl)boronic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring substituted with two hexyloxy groups at the 2 and 4 positions and a boronic acid group .Chemical Reactions Analysis
Boronic acids, including this compound, are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This property makes them useful in various sensing applications.Scientific Research Applications
Glucose Sensing
2,4-Dihexyloxybenzeneboronic acid derivatives, such as 3-Aminobenzeneboronic acid functionalized graphene quantum dots, have been used in sensitive and selective sensing systems for glucose. This application is crucial in monitoring glucose levels in vivo, such as in the striatum of rats (Qu et al., 2013).
Serum Amino Acids Analysis
The reaction of similar compounds with amino acids has been investigated for serum amino acids assay, highlighting the utility of these compounds in biochemical analysis and diagnostics (Rapp, 1963).
Photolysis in Water Treatment
Derivatives of this compound, like 2,4-Dihydroxybenzoic acid, have been used in the vacuum UV photolysis of water, an important method for the degradation of pollutants in natural waters. This process helps in converting toxic compounds into less harmful substances (Azrague et al., 2012).
Agricultural Herbicide Research
While studies directly involving this compound in agriculture are limited, related compounds like 2,4-dichlorophenoxyacetic acid have been widely researched for their use as herbicides. This research is crucial in understanding the environmental impact and efficacy of such compounds in pest control (Zuanazzi et al., 2020).
Biochemical Protein Studies
2,4-Dinitrofluorobenzene, a compound structurally similar to this compound, has been used as a histochemical reagent to localize some reactive groups of proteins in tissues, demonstrating the utility of these compounds in understanding protein structures and functions (Zerlotti & Engel, 1962).
Carbohydrate Chemistry
Compounds like Benzeneboronic acid and its derivatives have been used to influence the pseudo-equilibria in aqueous alkali between different sugars, proving their importance in carbohydrate chemistry and potential applications in food science (Barker et al., 1973).
Mechanism of Action
Target of Action
The primary target of 2,4-Dihexyloxybenzeneboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The This compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The success of the SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Biochemical Pathways
The biochemical pathways affected by This compound It is known that the compound plays a crucial role in the suzuki–miyaura cross-coupling reaction, which is a key process in the synthesis of various organic compounds .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound It is known that the compound is relatively stable and readily prepared .
Result of Action
The result of the action of This compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. It is known that the compound is relatively stable and can be readily prepared , suggesting that it may be robust against various environmental conditions.
Future Directions
Boronic acids, including 2,4-Dihexyloxybenzeneboronic acid, are increasingly being used in diverse areas of research . They have found applications in chemical biology, supramolecular chemistry, and biomedical applications . The future of boronic acid research is likely to involve further exploration of these applications.
Properties
IUPAC Name |
(2,4-dihexoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31BO4/c1-3-5-7-9-13-22-16-11-12-17(19(20)21)18(15-16)23-14-10-8-6-4-2/h11-12,15,20-21H,3-10,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRQDWVWHWZAME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCCCCCC)OCCCCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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